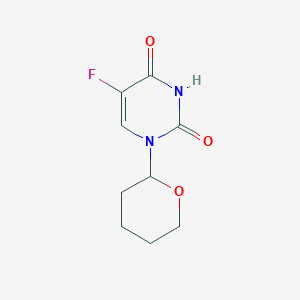

1-(Tetrahydro-2-pyranyl)-5-fluorouracil

描述

属性

CAS 编号 |

25509-04-0 |

|---|---|

分子式 |

C9H11FN2O3 |

分子量 |

214.19 g/mol |

IUPAC 名称 |

5-fluoro-1-(oxan-2-yl)pyrimidine-2,4-dione |

InChI |

InChI=1S/C9H11FN2O3/c10-6-5-12(9(14)11-8(6)13)7-3-1-2-4-15-7/h5,7H,1-4H2,(H,11,13,14) |

InChI 键 |

BWGAYTZCYLWDSC-UHFFFAOYSA-N |

规范 SMILES |

C1CCOC(C1)N2C=C(C(=O)NC2=O)F |

产品来源 |

United States |

相似化合物的比较

Key Features:

- Structure : A 5-FU derivative with a tetrahydrofuran moiety at the N1 position, shielding the active drug until metabolic activation .

- Pharmacokinetics :

- Metabolism : Converted to 5-FU via two pathways:

- Clinical Use : Approved for colorectal, gastric, and breast cancers, often combined with uracil (UFT regimen) to enhance 5-FU bioavailability .

Tegafur vs. 5-Fluorouracil (5-FU)

Key Findings :

- FT provides prolonged 5-FU exposure, mimicking continuous 5-FU infusion but with reduced myelotoxicity .

- 5-FU derived from FT achieves higher tumor retention than plasma, enhancing therapeutic index .

Tegafur vs. UFT (Tegafur + Uracil)

UFT combines FT (1-(tetrahydro-2-furanyl)-5-fluorouracil) with uracil in a 1:4 molar ratio to inhibit dihydropyrimidine dehydrogenase (DPD), slowing 5-FU degradation .

Clinical Efficacy :

- UFT shows superior antitumor activity in gastric cancer compared to FT or 5-FU alone, with response rates up to 30% in combination therapies .

- Oral UFT eliminates risks associated with intravenous catheters (e.g., thrombosis, infections) .

Tegafur vs. Other 5-FU Analogues

1-Hexylcarbamoyl-5-Fluorouracil (HCFU)

- Structure : 5-FU with a hexylcarbamoyl group enhancing lipophilicity.

- Efficacy : Less effective than UFT in gastric cancer models .

- Toxicity : Higher incidence of neurotoxicity compared to FT .

Capecitabine

- Mechanism : Oral prodrug converted to 5-FU via thymidine phosphorylase in tumors.

- Advantage : Tumor-selective activation reduces systemic exposure.

- Comparison : While capecitabine and UFT both enable oral 5-FU delivery, UFT’s fixed uracil ratio simplifies pharmacokinetic modulation .

常见问题

Basic: What experimental conditions optimize the synthesis of 1-(Tetrahydro-2-pyranyl)-5-fluorouracil to improve yield and purity?

Methodological Answer:

Synthesis of 5-fluorouracil derivatives typically involves nucleophilic substitution or condensation reactions. For example, 6-amino-1,3-dialkyluracil can react with polyfluorocarboxylic acid anhydrides in dry dioxane under inert conditions, with pyridine as a catalyst . To adapt this for the pyranyl derivative:

- Use tetrahydro-2-pyranyl chloride or anhydride as the alkylating agent.

- Optimize stoichiometry (e.g., 2 equiv. of pyranyl reagent) and reaction time (overnight at room temperature).

- Purify via vacuum drying and trituration with water to remove unreacted starting materials .

Basic: How does this compound undergo enzymatic activation in tumor tissues?

Methodological Answer:

The compound likely acts as a prodrug, similar to Tegafur (a tetrahydrofuran analog), which is cleaved by thymidine phosphorylase to release 5-fluorouracil (5-FU). Key steps for validation:

- Incubate the compound with tumor tissue homogenates (soluble fraction) and measure 5-FU release via HPLC or LC-MS.

- Use inhibitors like thymidine to confirm enzyme specificity .

- Compare activation rates across tissue types (e.g., lung vs. colorectal tumors) to assess tissue-specific efficiency .

Basic: What analytical techniques are recommended for characterizing tautomeric forms of this compound?

Methodological Answer:

Tautomerism impacts reactivity and bioavailability. To identify dominant tautomers:

- Fluorescence Spectroscopy : Compare emission spectra with reference tautomers (e.g., 5-fluorouracil tautomers A, B, D) .

- NMR : Analyze chemical shifts in DMSO-d₆ or D₂O to detect keto-enol equilibria.

- Computational Methods : Perform DFT calculations to predict stable tautomers and compare with experimental data .

Advanced: How can researchers assess the impact of tautomerism on the biological activity of this compound?

Methodological Answer:

- In Silico Docking : Model tautomers against target enzymes (e.g., thymidylate synthase) to predict binding affinities.

- Kinetic Studies : Compare inhibition constants (Ki) of isolated tautomers using enzyme assays.

- Crystallography : Co-crystallize tautomers with target proteins to resolve binding modes .

Advanced: What methodological differences exist between in vitro and in vivo activation studies of this prodrug?

Methodological Answer:

- In Vitro : Use tumor cell lysates or recombinant enzymes (e.g., thymidine phosphorylase) under controlled pH and temperature. Measure 5-FU release spectrophotometrically .

- In Vivo : Administer the compound to animal models (e.g., rats) and quantify plasma/tissue 5-FU via LC-MS. Account for interspecies metabolic differences (e.g., higher oxonate activity in rodents) .

- Contradiction Note : Human tumors may exhibit higher thymidine phosphorylase activity than rodent models, requiring cross-validation .

Advanced: What strategies improve the stability and bioavailability of this compound via encapsulation?

Methodological Answer:

- Cyclodextrin Complexation : Prepare cholesteryl-modified β-cyclodextrin inclusion complexes.

- Nanoformulation : Encapsulate in PLGA nanoparticles. Optimize parameters (e.g., solvent evaporation rate, polymer-drug ratio) for controlled release .

Advanced: How do structural modifications (e.g., pyranyl vs. furyl groups) influence enzymatic activation kinetics?

Methodological Answer:

- Comparative Kinetics : Synthesize analogs (pyranyl, furyl, methyl) and measure and using tumor homogenates.

- Molecular Dynamics : Simulate interactions between analogs and thymidine phosphorylase to identify steric/electronic effects.

- Data Note : Tetrahydrofuran analogs (e.g., Tegafur) activate faster due to smaller ring strain, but pyranyl derivatives may offer prolonged release .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。